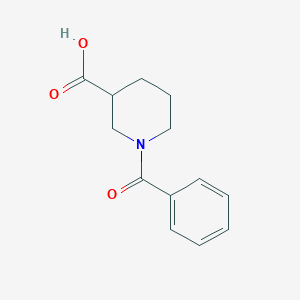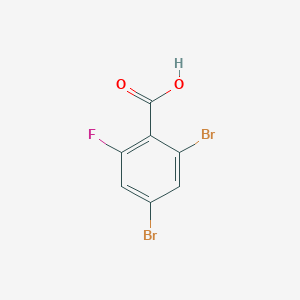
3,5-Dibromo-5,6-dihydropyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-5,6-dihydropyran-2-one is a heterocyclic compound with the molecular formula C5H4Br2O2 and a molecular weight of 255.89 g/mol . This compound is characterized by a six-membered ring containing two bromine atoms and a lactone group. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3,5-Dibromo-5,6-dihydropyran-2-one can be achieved through several methods. One common approach involves the bromodecarboxylation of 2-pyrone carboxylic acid using N-bromosuccinimide (NBS) and lithium acetate (LiOAc) in aqueous acetonitrile . This method yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-5,6-dihydropyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the lactone group.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide, lithium acetate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-5,6-dihydropyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-5,6-dihydropyran-2-one involves its interaction with various molecular targets. The compound’s electrophilic bromine atoms can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
3,5-Dibromo-5,6-dihydropyran-2-one is unique due to its specific substitution pattern and the presence of a lactone group. Similar compounds include:
3-Bromo-5,6-dihydro-2H-pyran-2-one: Lacks one bromine atom compared to this compound.
5,6-Dihydro-2H-pyran-2-one: Does not contain any bromine atoms and has different reactivity and applications.
Properties
IUPAC Name |
3,5-dibromo-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O2/c6-3-1-4(7)5(8)9-2-3/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDISJGGRGCJYPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=C(C(=O)O1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)


![1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179129.png)








